4-chloro-2-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]phenol
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Overview
Description
4-chloro-2-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]phenol is a chemical compound with the molecular formula C14H8ClF3N2O It is known for its unique structure, which includes a trifluoromethyl group and a benzodiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The process would include careful selection of reagents, catalysts, and solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-chloro-2-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds with unique properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-chloro-2-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and benzodiazole ring play crucial roles in its activity, allowing it to bind to receptors or enzymes with high affinity. This binding can modulate various biological processes, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-(trifluoromethyl)phenol
- 4-chloro-3-(trifluoromethyl)aniline
- 6-chloro-α,α,α-trifluoro-m-cresol
Uniqueness
4-chloro-2-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]phenol is unique due to its specific combination of functional groups and ring structures. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
1519673-35-8 |
---|---|
Molecular Formula |
C14H8ClF3N2O |
Molecular Weight |
312.7 |
Purity |
0 |
Origin of Product |
United States |
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